

Azemiglitzone insulin sensitization dose response

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Compound Focus: Azemiglitzone

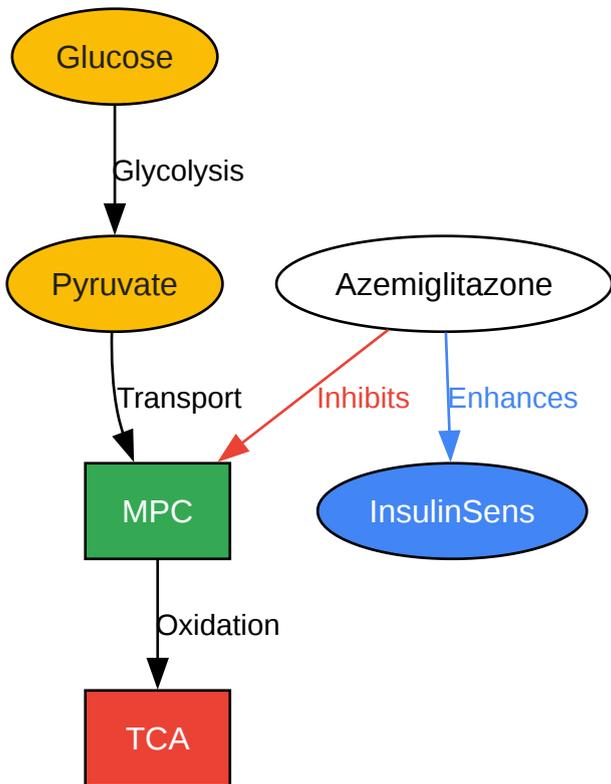
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Mechanism of Action & Drug Properties

Azemiglitzone is a "PPAR γ -sparing" thiazolidinedione designed to provide insulin-sensitizing benefits while minimizing the side effects associated with strong PPAR γ activation [1] [2]. Its primary target is the Mitochondrial Pyruvate Carrier (MPC), a key complex regulating nutrient flux into mitochondria [2].



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Key Characteristics:

- **Primary Target:** Mitochondrial Pyruvate Carrier (MPC) inhibitor [3] [2]
- **Secondary Target:** Low-affinity PPAR γ binder [3] [1]
- **Chemical Formula:** C₁₉H₁₇NO₅S [4]
- **Molecular Weight:** 371.41 g/mol [4] [3] [1]
- **CAS Number:** 1133819-87-0 [4] [3] [1]

Quantitative Data Summary

The tables below summarize key quantitative data for *in vitro* and *in vivo* applications.

Table 1: *In Vitro* Bioactivity & Physicochemical Properties

Parameter	Value	Experimental Context
MPC Inhibition (IC ₅₀)	1.38 μ M [3]	Mitochondrial binding assay

Parameter	Value	Experimental Context
PPAR γ Binding (IC ₅₀)	18.25 μ M [3] [1] [5]	Competitive binding assay (LanthaScreen TR-FRET)
PPAR γ Activation (EC ₅₀)	>50 μ M [3]	Gal4-PPAR γ luciferase assay in HepG2 cells
Solubility in DMSO	~82-125 mg/mL (220-337 mM) [3] [1]	Solvent for <i>in vitro</i> stock preparation

Table 2: *In Vivo* Dosing & Pharmacokinetic Parameters

Parameter	Value / Details	Experimental Context
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| **Common Doses (Mice)** | 30 mg/kg (oral gavage) [5] 300 ppm in diet (approx. 2-5 μ M in blood) [1] | Diet-Induced Obesity (DIO) and NASH mouse models | | **Treatment Duration** | 2 to 12 weeks [1] | Varies by model and study objective | | **Key Efficacy Outcomes** | Improved glucose tolerance; Reduced plasma insulin, ALT, AST; Reduced liver fibrosis and steatosis [1] | Observations in DIO and NASH mouse models | | **Human Clinical Trial Status** | Investigational; Phase 2b completed (NCT01280695) [4] [2] | Type 2 Diabetes Mellitus |

Experimental Protocols

In Vitro PPAR γ Activation Assay [3]

This protocol assesses the potential of **Azemiglitazone** to activate PPAR γ , confirming its PPAR γ -sparing characteristic.

- **Cell Line:** HepG2 hepatoma cells
- **Transfection:** Co-transfect with:
 - Gal4-PPAR γ or Gal4-PPAR α expression vector (ligand-binding domain only)
 - Gal4-responsive firefly luciferase reporter construct
 - SV40-driven *Renilla* luciferase construct for normalization

- **Compound Treatment:**
 - **Concentrations:** 0.5 nM, 5 nM, 50 nM, 0.5 μM, 5 μM, and 50 μM
 - **Incubation Time:** 24-48 hours
- **Readout:** Dual-luciferase assay. Firefly luciferase activity is normalized to *Renilla* activity. Data is typically reported as fold-change relative to vehicle (DMSO) control.
- **Expected Result:** Minimal activation of Gal4-PPAR γ even at high concentrations (50 μM), unlike strong agonists like rosiglitazone.

In Vivo Efficacy Study in Mouse Model of NASH [1]

This protocol evaluates the effects of **Azemiglitazone** on reversing liver injury and fibrosis.

- **Animal Model:** C57BL/6J mice fed a High-Fat, High-Fructose, High-Cholesterol (HTF-C) diet to induce NASH.
- **Compound Formulation:** 331 ppm MSDC-0602 potassium salt (**Azemiglitazone** potassium) in diet.
- **Dosing Regimen:**
 - **Prevention Study:** Administer drug for 12 weeks after 4 weeks of HTF-C diet.
 - **Reversal Study:** Administer drug for 3 weeks after 16 weeks of HTF-C diet.
- **Blood Concentration:** Target 2-5 μM **Azemiglitazone** [1].
- **Endpoint Analysis:**
 - **Plasma:** Measure ALT and AST levels as markers of liver injury.
 - **Histology:** Analyze liver sections for steatosis, inflammation, and fibrosis (e.g., Sirius Red staining for collagen).
 - **Metabolic Parameters:** Monitor body weight and plasma biomarkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind Azemiglitazone's insulin-sensitizing effect? A1: Its primary mechanism is the inhibition of the Mitochondrial Pyruvate Carrier (MPC). Modulating pyruvate entry into the mitochondria shifts cellular metabolism, improving insulin sensitivity in key tissues like liver and muscle, independent of strong PPAR γ activation [3] [2].

Q2: How does Azemiglitazone differ from first-generation TZDs like pioglitazone? A2: The key difference is its low affinity for PPAR γ . **Azemiglitazone** is engineered to be a "PPAR γ -sparing" molecule, which in preclinical and clinical studies has shown a profile that avoids the significant side effects like edema and weight gain associated with strong PPAR γ agonists [2].

Q3: What is a typical dosing regimen for a mouse study? A3: A common and effective regimen is dietary administration at 300 ppm, which achieves a blood concentration of 2-5 μM , or oral gavage at 30 mg/kg. Treatment durations from 2 to 12 weeks have shown efficacy in improving insulin sensitivity and liver histology in various models [1] [5].

Q4: Can Azemiglitazone be used in combination with other therapies? A4: Yes, combination therapy is a key research area. Preclinical data suggests synergistic effects when **Azemiglitazone** is combined with GLP-1 receptor agonists (e.g., Liraglutide), resulting in better glucose control and improved liver histology than either agent alone [5] [2].

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References

1. Azemiglitazone (MSDC-0602) | MPC Inhibitor [medchemexpress.com]
2. pipeline [ciriustx.com]
3. Azemiglitazone (MSDC-0602) | Mitochondrial pyruvate ... [selleckchem.com]
4. Azemiglitazone: Uses, Interactions, Mechanism of Action [go.drugbank.com]
5. Azemiglitazone potassium (MSDC-0602K) | Insulin Sensitizer [medchemexpress.com]

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